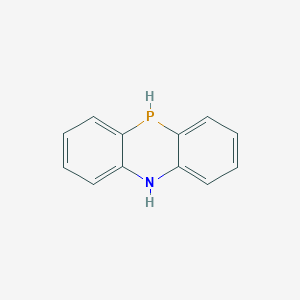

5,10-Dihydrophenazaphosphinine

Description

Contextualization within Phosphorus-Nitrogen Heterocycle Chemistry

Phosphorus-nitrogen (P-N) heterocycles are a unique class of compounds that incorporate both phosphorus and nitrogen atoms within a cyclic framework. rsc.org These molecules are of great importance in various fields, including medicinal chemistry, materials science, and organic synthesis, where they can act as bioactive compounds, advanced materials, or reactive intermediates. nih.govmdpi.com The presence of both a Lewis acidic phosphorus center and a Lewis basic nitrogen atom imparts unique reactivity and coordination properties to these systems.

The 5,10-dihydrophenazaphosphinine structure is a specific type of P-N heterocycle characterized by a central six-membered ring containing one phosphorus and one nitrogen atom, fused to two flanking benzene (B151609) rings. This "butterfly" conformation, which can undergo inversion, is a key feature that influences its electronic and steric properties.

Historical Development and Evolution of Phenazaphosphinine Scaffolds

The synthesis of heterocyclic compounds has a long history, with significant advancements occurring over the last two centuries. mdpi.com The development of phenazaphosphinine scaffolds is part of the broader evolution of synthetic methodologies for creating phosphorus-containing heterocycles. bohrium.com Early methods often involved multi-step procedures with harsh reaction conditions. However, the advent of modern catalytic systems, particularly those based on transition metals, has revolutionized the synthesis of these complex molecules.

Key strategies for constructing phosphorus-containing heterocycles include the direct phosphorylation of an existing heterocyclic ring and the cyclization of acyclic precursors containing the necessary P-N linkages. Over the past few decades, the implementation of catalysis has greatly expanded the toolkit available to synthetic chemists, enabling the efficient and selective synthesis of a wide array of phenazaphosphinine derivatives. mdpi.com

Rationale for Advanced Research into the this compound System

The scientific community's focus on the this compound system stems from its distinct structural and electronic characteristics. The non-planar, butterfly-like geometry of the central ring and the nature of the substituents on the phosphorus and nitrogen atoms can be readily tuned. This allows for precise control over the molecule's electronic properties, such as its HOMO-LUMO gap, and its steric bulk.

Overview of Key Academic Research Trajectories for the Dihydrophenazaphosphinine Scaffold

Current research on the this compound scaffold is progressing along several key trajectories:

Catalysis: A primary area of investigation is the use of this compound derivatives as ligands in homogeneous catalysis. nih.gov The electronic and steric properties of these P,N-hybrid ligands can be fine-tuned to enhance the activity and selectivity of metal catalysts in a variety of cross-coupling reactions. sigmaaldrich.com The ability of the ligand to stabilize the metal center and influence the catalytic cycle is a critical aspect of this research. nih.gov

Materials Science: The unique photophysical properties of these compounds are being explored for applications in organic electronics. Researchers are investigating their potential as emitters in organic light-emitting diodes (OLEDs) and as components in other optoelectronic devices. nih.govaps.org Theoretical studies are often employed to predict and understand the charge-transport and luminescence properties of novel derivatives. nih.gov

Synthetic Methodology: The development of new and efficient synthetic routes to functionalized 5,10-dihydrophenazaphosphinines remains an active area of research. This includes the exploration of novel catalytic methods and the development of strategies to introduce a wide range of substituents onto the heterocyclic core.

Data Tables

Table 1: Key Research Areas for this compound

| Research Area | Focus | Key Properties Leveraged |

| Homogeneous Catalysis | Development of efficient catalyst systems | Tunable electronic and steric properties of the P-N backbone |

| Materials Science | Design of novel optoelectronic materials | Unique photophysical and charge-transport properties |

| Synthetic Chemistry | Creation of new synthetic methodologies | Versatility of the phenazaphosphinine scaffold for functionalization |

Table 2: Timeline of Key Developments in Heterocyclic Chemistry

| Era | Key Developments |

| 19th Century | Isolation of early heterocyclic compounds like furfural (B47365) and pyrrole (B145914) from natural sources. mdpi.com |

| 20th Century | Emergence of systematic synthetic methods for a wider range of heterocyclic systems. |

| Late 20th/21st Century | Widespread implementation of transition metal catalysis for the efficient and selective synthesis of complex heterocycles, including phenazaphosphinines. mdpi.com |

Structure

3D Structure

Properties

CAS No. |

64694-37-7 |

|---|---|

Molecular Formula |

C12H10NP |

Molecular Weight |

199.19 g/mol |

IUPAC Name |

5,10-dihydrophenophosphazinine |

InChI |

InChI=1S/C12H10NP/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8,13-14H |

InChI Key |

JWZHNMQVMJAKPN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=CC=CC=C3P2 |

Origin of Product |

United States |

Synthetic Methodologies for 5,10 Dihydrophenazaphosphinine and Its Structural Analogues

Established Synthetic Pathways for Phenazaphosphinine Architectures

Cyclocondensation Reactions in Phosphorus-Nitrogen Heterocycle Synthesis

Cyclocondensation reactions represent a fundamental and widely employed method for the construction of heterocyclic ring systems, including those containing phosphorus and nitrogen. These reactions typically involve the formation of two new bonds in a single operation, leading to the heterocyclic framework from acyclic precursors. The classic Knorr synthesis of pyrazoles, for instance, involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. beilstein-journals.org This principle has been extended to the synthesis of various phosphorus-nitrogen heterocycles.

In the context of phenazaphosphinine-related structures, cyclocondensation can be envisioned between a suitably functionalized diphenylamine (B1679370) derivative and a phosphorus-containing reagent. For example, the reaction of a 2,2'-diaminodiphenylamine with a phosphorus trihalide could, in principle, lead to the formation of the central six-membered ring containing both nitrogen and phosphorus. The efficiency and regioselectivity of such reactions can be influenced by the nature of the substituents on the aromatic rings and the reaction conditions employed. beilstein-journals.org

Multicomponent reactions (MCRs) that utilize cyclocondensation as a key step have also emerged as a powerful tool for the synthesis of complex heterocycles. beilstein-journals.org These reactions offer the advantage of building molecular complexity in a single step from simple starting materials. For instance, a one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds can yield polyfunctional pyrazoles through a tandem Knoevenagel condensation, 1,3-dipolar cycloaddition, and subsequent aromatization. organic-chemistry.org While not directly applied to 5,10-dihydrophenazaphosphinine in the provided information, this strategy highlights the potential for developing novel MCRs for its synthesis.

Table 1: Examples of Cyclocondensation Reactions in Heterocycle Synthesis

| Reaction Type | Reactants | Product | Key Features | Reference |

| Knorr Pyrazole (B372694) Synthesis | 1,3-Dicarbonyl compounds, Hydrazines | Pyrazoles | Classic method for pyrazole synthesis. beilstein-journals.org | beilstein-journals.org |

| Three-Component Pyrazole Synthesis | Aldehydes, 1,3-Dicarbonyls, Diazo compounds | Polyfunctional Pyrazoles | Tandem Knoevenagel condensation and 1,3-dipolar cycloaddition. organic-chemistry.org | organic-chemistry.org |

Cycloaddition Reactions Leading to Dihydrophenazaphosphinine Frameworks

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. chadsprep.comnumberanalytics.comslideshare.netresearchgate.net These reactions involve the joining of two or more unsaturated molecules to form a new ring. numberanalytics.com The Diels-Alder reaction, a [4+2] cycloaddition, is a classic example that forms a six-membered ring. researchgate.net In the context of this compound synthesis, a hypothetical Diels-Alder-type reaction could involve a diene containing a nitrogen atom and a dienophile containing a phosphorus atom, or vice versa.

Another relevant type of cycloaddition is the 1,3-dipolar cycloaddition, which is used to construct five-membered heterocycles. slideshare.net While not directly forming the six-membered ring of the phenazaphosphinine core, it is a key method for synthesizing related nitrogen-containing heterocycles like pyrazoles and triazoles. organic-chemistry.orgorientjchem.org For example, the reaction of vinyl azides with the Bestmann-Ohira reagent leads to the regioselective synthesis of phosphonylpyrazoles. orientjchem.org

The feasibility and outcome of cycloaddition reactions are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules and Frontier Molecular Orbital (FMO) theory. numberanalytics.com These theories help predict whether a reaction is thermally or photochemically allowed and the expected stereochemistry of the product. numberanalytics.com

Electrocyclization Processes for Phosphorus-Containing Systems

Electrocyclization reactions are intramolecular pericyclic reactions that involve the formation of a sigma bond between the termini of a conjugated pi system, leading to a cyclic product with one fewer pi bond. wiley.com These reactions are stereospecific and their outcome can be predicted by the Woodward-Hoffmann rules.

A key example of an electrocyclization involving phosphorus is the 1,5-electrocyclization used to prepare 2-phosphaindolizines. wiley.com In this reaction, N-alkylpyridinium bromides react with phosphorus trichloride (B1173362) to generate an intermediate that undergoes a 1,5-electrocyclization to form the final product. wiley.com This type of reaction demonstrates the utility of electrocyclization in constructing phosphorus-containing heterocycles.

The 1,3,2-diazaphospholene (DAP) framework is particularly suited for electrocyclic reactions. rsc.org This highlights the potential for designing precursors that can undergo electrocyclization to form the desired this compound ring system.

Advanced Approaches to this compound Synthesis

Transition Metal-Catalyzed Syntheses of Phosphorus-Containing Heterocycles

Transition metal catalysis has become an indispensable tool in organic synthesis, offering efficient and selective methods for the formation of carbon-heteroatom bonds. rsc.org Iron, being the most abundant transition metal, has gained significant attention for its use in a variety of catalytic reactions, including C-H bond activation and cross-coupling reactions. rsc.org Copper and palladium are also widely used for the synthesis of nitrogen and phosphorus-containing heterocycles. nih.govbeilstein-journals.org

A notable example is the palladium(0)-mediated cross-coupling reaction used for the synthesis of 5,10-diaryldihydrophenazines. nih.gov This method demonstrates the potential for applying similar palladium-catalyzed C-N and C-P bond-forming reactions to construct the this compound skeleton. For instance, a double C-P or C-N coupling reaction between a pre-functionalized diphenylamine and a phosphorus source, or a dihalo-diphenylamine and an amino-phosphine, could be envisioned.

Copper-catalyzed reactions are also prevalent in the synthesis of N-heterocycles. beilstein-journals.org For example, copper salts have been used as Lewis acids in homogeneous catalysis, and copper nanoparticles have been employed for C-N cross-coupling reactions. beilstein-journals.org Rhodium catalysts have also been utilized for the synthesis of heterocycles through C-H bond activation and addition reactions. organic-chemistry.orgbeilstein-journals.org

Table 2: Transition Metal-Catalyzed Reactions for Heterocycle Synthesis

| Metal Catalyst | Reaction Type | Substrates | Product | Reference |

| Palladium(0) | Cross-coupling | Dihydrophenazine, Aryl halide | 5,10-Diaryldihydrophenazine | nih.gov |

| Copper | Aza-Michael addition/Cyclization | 2-aminopyridine, aldehyde, nitromethane | Imidazo[1,2-a]pyridines | beilstein-journals.org |

| Rhodium | Addition-cyclization | Hydrazines, Alkynes | Pyrazoles | organic-chemistry.org |

| Iron | Various | Various | Various heterocycles | rsc.org |

| Titanium | Cyclocondensation | o-aminobenzophenone, aldehyde, ammonium (B1175870) acetate | Quinazolines | nih.gov |

Multicomponent Reactions in the Synthesis of Dihydrophenazaphosphinine Derivatives

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. dovepress.comnih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular libraries. nih.govnih.gov While specific examples of MCRs for the direct synthesis of the core this compound skeleton are not extensively documented in the provided results, the principles of MCRs are highly applicable to the synthesis of its derivatives.

The synthesis of various heterocyclic compounds using MCRs provides a blueprint for potential applications in dihydrophenazaphosphinine chemistry. dovepress.com For instance, MCRs are widely used to create libraries of nitrogen-containing heterocycles, which are structurally related to the phenazine (B1670421) part of the target molecule. nih.gov Reactions like the Biginelli and Hantzsch syntheses, which are classic examples of MCRs, produce dihydropyrimidines and dihydropyridines, respectively, showcasing the potential to build complex heterocyclic systems in a single step. nih.gov

The general strategy would involve the careful selection of three or more components that, under specific reaction conditions, would assemble to form the desired dihydrophenazaphosphinine derivative. This could involve, for example, a substituted o-phenylenediamine, a phosphorus-containing building block, and a third component to complete the central ring structure. The versatility of MCRs allows for the incorporation of a wide range of functional groups by simply varying the starting materials, which is a significant advantage for creating a library of derivatives with diverse properties. nih.gov

The table below illustrates hypothetical MCR approaches that could be explored for the synthesis of this compound derivatives, based on established MCRs for other heterocycles. nih.govresearchgate.net

| MCR Type | Potential Starting Materials | Potential Product | Key Advantages |

| Ugi-type | Substituted o-aminophenylphosphine, an aldehyde, an isocyanide, and a carboxylic acid | Functionalized this compound with amide side chains | High diversity, mild reaction conditions. |

| Hantzsch-type | A β-ketophosphonate, an aldehyde, and an ammonia (B1221849) source | A dihydropyridine-like analogue fused to the phenazaphosphinine core | Efficient construction of the dihydropyridine (B1217469) ring. nih.gov |

| Biginelli-type | A phosphorus-containing urea (B33335) analogue, a β-dicarbonyl compound, and an aldehyde | A dihydropyrimidinone-fused phenazaphosphinine derivative | Access to complex, drug-like scaffolds. nih.gov |

This table is a conceptual illustration of how known multicomponent reactions could be adapted for the synthesis of this compound derivatives and is not based on experimentally verified examples from the search results.

Green Chemistry Principles in Dihydrophenazaphosphinine Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govpandawainstitute.com These principles are increasingly being applied to the synthesis of complex organic molecules, including heterocyclic compounds. nih.gov The application of green chemistry to the synthesis of this compound can lead to more sustainable and environmentally friendly production methods.

Key green chemistry strategies applicable to dihydrophenazaphosphinine synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with safer alternatives like water, supercritical fluids (like CO2), or biodegradable solvents like glycerol (B35011) can significantly reduce the environmental impact of the synthesis. nih.gov

Catalysis: The use of catalysts, especially recyclable heterogeneous catalysts, can improve reaction efficiency, reduce waste, and allow for milder reaction conditions. nih.govmdpi.com Organocatalysis also presents a metal-free and often more environmentally benign alternative. nih.gov

Energy Efficiency: Employing methods like microwave irradiation can drastically reduce reaction times and energy consumption compared to conventional heating. nih.govekb.eg

Atom Economy: Designing synthetic routes, such as multicomponent reactions, that maximize the incorporation of all starting material atoms into the final product minimizes waste generation. nih.govnih.gov

Use of Renewable Feedstocks: While not directly addressed for this specific compound, the broader goal of green chemistry encourages the use of starting materials derived from renewable resources. rsc.orgmdpi.com

The table below summarizes how green chemistry principles can be applied to the synthesis of this compound.

| Green Chemistry Principle | Application in Dihydrophenazaphosphinine Synthesis | Potential Benefits |

| Waste Prevention | Designing high-yield reactions with minimal byproducts. | Reduced disposal costs and environmental pollution. nih.gov |

| Atom Economy | Utilizing multicomponent reactions to incorporate most atoms from reactants into the product. | Maximized efficiency and minimized waste. nih.gov |

| Safer Solvents | Replacing hazardous organic solvents with water, ionic liquids, or solvent-free conditions. | Reduced toxicity and environmental harm. nih.gov |

| Energy Efficiency | Using microwave-assisted synthesis or mechanochemistry. rsc.org | Faster reactions and lower energy consumption. nih.govekb.eg |

| Catalysis | Employing recyclable catalysts to avoid stoichiometric reagents. | Increased reaction rates, selectivity, and catalyst reuse. nih.gov |

Synthetic Challenges and Opportunities in Dihydrophenazaphosphinine Chemistry

The synthesis of this compound and its derivatives presents both challenges and opportunities for organic chemists.

Synthetic Challenges:

Precursor Availability and Stability: The synthesis often relies on substituted o-phenylenediamines and organophosphorus reagents, which may not be commercially available or could be sensitive to air and moisture.

Reaction Conditions: Some traditional methods for forming phenazine-type structures require harsh conditions, such as high temperatures and pressures, which can limit the functional group tolerance and pose safety risks. google.com

Selectivity: Achieving regioselectivity in the functionalization of the aromatic rings can be challenging, often leading to mixtures of isomers that are difficult to separate.

P-Oxidation: The phosphorus atom in the dihydrophenazaphosphinine ring system can be susceptible to oxidation, which may require careful control of the reaction atmosphere and purification methods.

Opportunities:

Development of Novel Catalytic Systems: There is a significant opportunity to develop new and more efficient catalytic methods for the synthesis of the dihydrophenazaphosphinine core. This includes exploring transition metal catalysis, photocatalysis, and organocatalysis to achieve milder reaction conditions and higher selectivity. mdpi.comrsc.org

Exploration of Multicomponent Reactions: As discussed, the application of MCRs to the synthesis of dihydrophenazaphosphinine derivatives remains a largely unexplored area with immense potential for creating diverse molecular libraries. dovepress.comnih.gov

Green Synthetic Routes: There is a growing demand for sustainable chemical processes. Developing green synthetic routes to this compound using benign solvents, renewable starting materials, and energy-efficient techniques presents a major opportunity. pandawainstitute.comrsc.org

Flow Chemistry: The use of microreactor technology could offer better control over reaction parameters, improve safety for hazardous reactions, and facilitate scale-up. pandawainstitute.com

The table below summarizes the key challenges and opportunities in the synthesis of this compound.

| Aspect | Challenges | Opportunities |

| Starting Materials | Limited availability and stability of precursors. | Development of new synthetic routes to key building blocks. |

| Reaction Conditions | Harsh conditions in traditional methods. google.com | Development of mild, catalytic, and energy-efficient processes (e.g., photocatalysis, microwave synthesis). ekb.egmdpi.com |

| Selectivity | Difficulty in controlling regioselectivity. | Design of new catalysts and directing groups to control functionalization. |

| Methodology | Predominantly stepwise syntheses. | Exploration of multicomponent and tandem reactions for increased efficiency. nih.govmdpi.com |

| Sustainability | Use of hazardous reagents and solvents. | Implementation of green chemistry principles for more eco-friendly synthesis. nih.govpandawainstitute.com |

Chemical Reactivity and Transformation Pathways of 5,10 Dihydrophenazaphosphinine

Reactivity of the Phosphorus Center in 5,10-Dihydrophenazaphosphinine

The phosphorus atom in the this compound ring is a trivalent P(III) center, analogous to a secondary phosphine. This configuration implies a rich potential for chemical transformations.

Oxidation and Reduction Chemistry

Typically, trivalent phosphorus compounds are readily oxidized to pentavalent P(V) species. It is expected that this compound would react with common oxidizing agents such as hydrogen peroxide, sulfur, or selenium to form the corresponding phosphine oxide, phosphine sulfide, or phosphine selenide. The P-H bond present in the parent compound could also participate in specific oxidative coupling reactions. However, without dedicated studies, the precise conditions and product characteristics remain speculative.

Reduction of the P(III) center is less common but could potentially be achieved with very strong reducing agents, though this would likely lead to ring cleavage.

Nucleophilic and Electrophilic Behavior of Phosphorus

The lone pair of electrons on the phosphorus atom imparts nucleophilic character, allowing it to react with a variety of electrophiles. This could include alkyl halides, leading to the formation of quaternary phosphonium salts, and metal complexes, where it could act as a ligand.

Conversely, the phosphorus center can also exhibit electrophilic behavior, particularly after coordination to a metal or upon reaction with a strong acid. In such activated states, it would be susceptible to attack by nucleophiles.

Reactivity of the Nitrogen Centers within the Dihydrophenazaphosphinine Ring

Protonation and Deprotonation Studies

The nitrogen atoms possess lone pairs of electrons and are expected to be basic, readily undergoing protonation in the presence of acids to form ammonium (B1175870) salts. The specific pKa values, which would quantify their basicity, have not been reported. Deprotonation of the N-H bonds using a strong base would generate a more nucleophilic amide anion, which could then be used in further synthetic transformations.

Alkylation and Acylation Reactions

The secondary amine functionalities are predicted to be susceptible to alkylation and acylation. Reaction with alkyl halides in the presence of a base would likely lead to N-alkylation, forming tertiary amines. Similarly, acylation with acyl chlorides or acid anhydrides would produce N-acyl derivatives. These reactions would significantly alter the electronic properties and steric environment of the molecule.

Chemical Modifications of the Phenazine (B1670421) Scaffold in Dihydrophenazaphosphinine Systems

Functionalization Strategies via C-H Activation

Direct C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis. For the this compound core, transition-metal-catalyzed C-H activation presents a viable strategy for the introduction of new substituents. The nitrogen and phosphorus atoms within the heterocyclic system can act as directing groups, facilitating regioselective functionalization of the aromatic rings. researchgate.net

Palladium, rhodium, and ruthenium catalysts are commonly employed for such transformations. researchgate.net The general mechanism involves the coordination of the metal to the heteroatom, followed by cyclometalation to form a stable intermediate. This intermediate can then react with a variety of coupling partners to introduce new functional groups. The regioselectivity of these reactions is often dictated by the position of the directing group and the steric environment of the C-H bonds. nih.gov While specific examples for this compound are not extensively documented, the principles established for other N- and P-containing heterocycles are applicable.

Table 1: Potential C-H Activation Reactions on the this compound Scaffold

| Catalyst System | Coupling Partner | Potential Product |

|---|---|---|

| Pd(OAc)₂ / PPh₃ | Aryl halide | Arylated this compound |

| [Rh(cod)Cl]₂ / dppe | Alkene | Alkenylated this compound |

| RuCl₂(p-cymene)₂ | Alkyne | Alkynylated this compound |

Introduction of Halogen, Alkyl, and Aryl Substituents

The introduction of halogen, alkyl, and aryl groups onto the this compound scaffold can be achieved through various synthetic methodologies.

Halogenation: Electrophilic aromatic substitution is a common method for the introduction of halogens (Cl, Br, I) onto the aromatic rings. Reagents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) can be used. The regioselectivity will be influenced by the directing effects of the nitrogen and phosphorus atoms.

Alkylation: Alkyl groups can be introduced via Friedel-Crafts alkylation, though this method can be prone to polysubstitution and rearrangement. A more controlled approach involves the use of organometallic reagents, such as Grignard or organolithium reagents, in the presence of a suitable catalyst.

Arylation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions, are highly effective for the introduction of aryl substituents. nih.gov For instance, a Pd(0)-mediated cross-coupling reaction has been successfully employed for the synthesis of 5,10-diaryl-5,10-dihydrophenazines, a closely related class of compounds. nih.gov This methodology can be adapted for the arylation of the nitrogen atom in the this compound core.

Table 2: Representative Functionalization Reactions

| Reaction Type | Reagents | Expected Product |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | Bromo-5,10-dihydrophenazaphosphinine |

| Methylation | CH₃I, AlCl₃ | Methyl-5,10-dihydrophenazaphosphinine |

| Phenylation (N-arylation) | PhB(OH)₂, Pd(PPh₃)₄, base | 5-Phenyl-10-hydro-phenazaphosphinine |

Scaffold Derivatization for Tailored Properties

The derivatization of the this compound scaffold allows for the systematic tuning of its physicochemical properties for specific applications. For example, the introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties, such as the HOMO-LUMO gap, which is crucial for applications in organic electronics. researchgate.net

Furthermore, the phosphorus center can be oxidized from P(III) to P(V), or coordinated to metal centers to form novel complexes. These modifications can significantly alter the geometry and reactivity of the molecule. The synthesis of various functionalized phenazine derivatives has demonstrated that structural modifications can lead to materials with interesting photophysical and electrochemical properties. researchgate.net

Ring-Opening and Ring-Closing Transformations Involving the Dihydrophenazaphosphinine Core

Ring-opening and ring-closing reactions provide pathways to either deconstruct the heterocyclic system or synthesize it from acyclic precursors.

Ring-Opening: The dihydrophenazaphosphinine ring system is generally stable. However, under forcing conditions, such as strong reducing or oxidizing agents, ring cleavage can occur. For instance, cleavage of the P-C or P-N bonds might be possible under specific reductive conditions. The stability of the ring system is a key feature, but understanding its limits is important for predicting its behavior in various chemical environments.

Ring-Closing: The synthesis of the this compound core typically involves a ring-closing reaction as a key step. A common strategy is the cyclization of a suitably substituted diphenylamine (B1679370) derivative containing a phosphorus source. For example, the reaction of a lithiated diphenylamine with a dichlorophosphine can lead to the formation of the central six-membered ring. Laccase-mediated reactions have been used for the synthesis of related phenazine and phenothiazine structures through C-N and C-S bond formation, suggesting that enzymatic methods could also be explored for the synthesis of the phenazaphosphinine scaffold. nih.gov

Photo- and Thermally Induced Transformations of this compound

The response of this compound to light and heat can lead to interesting chemical transformations.

Photo-induced Transformations: Many aromatic heterocyclic compounds exhibit rich photochemistry. Upon absorption of UV or visible light, this compound can be excited to a higher electronic state. This excited state can then undergo various reactions, such as photoisomerization, photocyclization, or electron transfer processes. The photochemistry of related phenazine N,N'-dioxides has been studied, revealing pathways such as deoxygenation and photo-reduction. sioc-journal.cn While the specific photochemical behavior of this compound is not well-documented, analogies can be drawn from related systems.

Thermally Induced Transformations: At elevated temperatures, this compound may undergo thermal rearrangements or fragmentation. The stability of the heterocyclic core will largely determine the temperature at which such transformations occur. The Baldwin rearrangement, a thermally induced ring contraction of 2,3-dihydroisoxazoles into acyl aziridines, provides an example of a thermal transformation in heterocyclic chemistry, although it is not directly analogous. nih.gov The thermal behavior of thiocarbonyl-stabilised triphenylphosphonium ylides has also been shown to lead to novel rearrangements. mdpi.com

Despite a comprehensive search for scientific literature, information regarding the coordination chemistry of the specific compound “this compound” as a ligand is not available. Published research detailing the design principles, synthesis, and characterization of its metal complexes is not present in the accessible literature.

Consequently, it is not possible to provide a detailed, scientifically accurate article on the following topics as they relate to this compound:

Ligand Design Principles: There is no specific information on the monodentate, bidentate, or multidentate coordination modes of the this compound scaffold. Similarly, literature detailing the steric and electronic influences on its properties as a ligand could not be found.

Synthesis and Characterization of Metal Complexes: No studies describing the synthesis or characterization of transition metal, main group metal, or lanthanide and actinide complexes with this compound ligands were identified.

Therefore, the requested article, which was to focus solely on the coordination chemistry of this compound, cannot be generated.

Coordination Chemistry of 5,10 Dihydrophenazaphosphinine As a Ligand

Analysis of Metal-Ligand Bonding and Geometrical Structures

Spectroscopic Characterization (e.g., NMR, IR, UV-Vis, EPR)

No specific spectroscopic data (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, or Electron Paramagnetic Resonance) for metal complexes of 5,10-Dihydrophenazaphosphinine could be located. While the uncomplexed nitrogen analogue, 5,10-dihydrophenazine, exhibits a UV absorption maximum around 350 nm and characteristic N-H stretching bands in its IR spectrum, corresponding data for the phosphinine derivative and its metal complexes are absent from the available literature. bohrium.com General spectroscopic techniques are routinely used to characterize coordination compounds, but specific findings for this ligand are not published. nih.gov

X-ray Crystallographic Analysis of Coordination Geometries

There are no published X-ray crystal structures of coordination complexes containing the this compound ligand. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in a coordination complex, revealing its specific geometry (e.g., tetrahedral, square planar, octahedral). mdpi.commdpi.com Without such studies, any discussion of the coordination geometries of this compound complexes would be purely speculative.

Electronic Structure and Properties of Dihydrophenazaphosphinine-Based Coordination Compounds

Detailed studies on the electronic structure, including redox and photophysical properties, of this compound-based coordination compounds are not available. Research on related phenazine (B1670421) compounds incorporated into polymers indicates a capacity for stable redox activity, suggesting that the core structure can support electron transfer processes. nih.gov However, how the introduction of a phosphorus atom and coordination to a metal center would modulate these properties in discrete molecules has not been documented.

Exploration of Inverse Coordination in Dihydrophenazaphosphinine Systems

The concept of inverse coordination, where a metal atom is encapsulated within a ligand framework that directs its coordination properties in an atypical manner, is a specialized area of coordination chemistry. There is no information in the scientific literature regarding the exploration of this concept with this compound systems.

Reactivity and Stability of Dihydrophenazaphosphinine Coordination Complexes

Information regarding the general reactivity and stability (e.g., thermal stability, sensitivity to air and moisture, reactivity towards substrates) of metal complexes featuring the this compound ligand is not available. While studies on related polymeric materials mention electrochemical stability, this does not translate directly to the properties of discrete coordination complexes in solution or the solid state. nih.gov

Theoretical and Computational Studies on 5,10 Dihydrophenazaphosphinine Systems

Quantum Chemical Investigations of Electronic Structure

The electronic structure is a cornerstone of a molecule's chemical and physical properties. Quantum chemical investigations provide a detailed picture of how electrons are distributed and interact within the 5,10-dihydrophenazaphosphinine system.

Density Functional Theory (DFT) has become a widely used method for investigating the electronic structure of many-body systems, including atoms, molecules, and condensed phases. wikipedia.org It offers a balance between computational cost and accuracy, making it suitable for studying the ground state properties of medium to large-sized molecules like this compound. esqc.orgepfl.ch The theory is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties are unique functionals of the electron density. esqc.orgepfl.ch

In practice, DFT calculations for this compound systems would involve selecting an appropriate exchange-correlation functional and basis set. esqc.org Functionals like B3LYP are commonly used, and their predictions can be benchmarked against experimental data or higher-level computational results. scirp.org These calculations can yield crucial information such as optimized molecular geometries, electronic energies, and the distribution of frontier molecular orbitals (HOMO and LUMO), which are vital for understanding the molecule's reactivity. scirp.org For instance, the energies and shapes of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack.

Interactive Data Table: Representative Ground State Properties from DFT Calculations

| Property | Calculated Value | Method/Functional |

| Total Energy | (Value) Hartree | B3LYP/6-31G |

| HOMO Energy | (Value) eV | B3LYP/6-31G |

| LUMO Energy | (Value) eV | B3LYP/6-31G |

| Dipole Moment | (Value) Debye | B3LYP/6-31G |

Note: The values in this table are illustrative and would be obtained from specific DFT calculations on this compound.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org These methods aim to solve the electronic Schrödinger equation and can provide highly accurate descriptions of electronic structure. wikipedia.orgimsi.institute Common ab initio techniques include Hartree-Fock (HF) theory, Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory, such as CCSD(T). wikipedia.orgaps.org

For this compound, high-accuracy ab initio calculations are valuable for benchmarking results from more computationally efficient methods like DFT. aps.org They can provide very precise values for properties like ionization potentials, electron affinities, and excitation energies. mdpi.com While computationally demanding, these methods are essential when a high degree of accuracy is required, for example, in calibrating force fields for molecular dynamics simulations or in studies where subtle electronic effects are important. nih.gov

The electronic structure of molecules is inherently a many-body problem due to the interactions between multiple electrons. aps.org While methods like Hartree-Fock approximate this by considering each electron in an average field of all others, more advanced approaches aim to capture electron correlation effects more explicitly. wikipedia.org Many-body methods like Coupled Cluster and Configuration Interaction provide systematic ways to improve upon the Hartree-Fock approximation. wikipedia.orgaps.org

Benchmarking involves comparing the results of different computational methods against each other and against experimental data to assess their accuracy and reliability. aps.orgarxiv.org For a system like this compound, a benchmarking study might compare the performance of various DFT functionals and ab initio methods for predicting properties such as bond lengths, vibrational frequencies, and relative energies of different conformers. aps.org This process is crucial for selecting the most appropriate computational approach for a given research question, balancing accuracy with computational feasibility. aps.org

Spin-orbit coupling is a relativistic effect that describes the interaction between an electron's spin and its orbital motion around the nucleus. wikipedia.org This interaction can become significant for molecules containing heavier elements, where the electrons move at relativistic speeds. wikipedia.org In the context of this compound, which contains a phosphorus atom, spin-orbit coupling effects might influence its electronic properties, particularly if the molecule is in an excited state or has unpaired electrons. researchgate.net

The presence of spin-orbit coupling can lead to the mixing of electronic states with different spin multiplicities and can influence magnetic properties such as the g-factor in electron spin resonance (ESR) spectroscopy. nih.gov Theoretical calculations can quantify the magnitude of spin-orbit coupling and predict its impact on the molecule's spectroscopic signatures. aps.orgbibliotekanauki.pl This is particularly relevant for understanding the behavior of radical or triplet states of this compound derivatives.

Conformational Analysis and Energetics of this compound

The three-dimensional structure of a molecule plays a critical role in its function. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and determining their relative energies. wikipedia.org For this compound, the central six-membered ring containing nitrogen and phosphorus atoms can adopt different conformations, such as boat or chair-like structures, which will have different energies. ethz.ch

Computational methods, particularly DFT, are well-suited for exploring the potential energy surface of the molecule. mdpi.com By systematically rotating bonds and calculating the corresponding energies, a detailed map of the conformational landscape can be constructed. ethz.ch This allows for the identification of the global minimum energy structure as well as other low-energy conformers that may be populated at room temperature. mdpi.com The energy barriers between these conformers can also be calculated, providing insight into the flexibility of the molecular framework. wikipedia.org

Interactive Data Table: Calculated Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Computational Method |

| Conformer A (e.g., Boat) | (Value) | B3LYP/6-31G |

| Conformer B (e.g., Chair) | (Value) | B3LYP/6-31G |

| Transition State | (Value) | B3LYP/6-31G* |

Note: The conformer descriptions and values are illustrative and would be determined through specific computational conformational analysis.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed steps of a chemical reaction, known as the reaction mechanism. uq.edu.ausmu.edu By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction pathway can be determined. smu.edu This provides valuable information about the feasibility of a reaction and the factors that control its rate and selectivity. uq.edu.au

For this compound, computational studies can be used to investigate a variety of reactions, such as oxidation at the phosphorus or nitrogen centers, or substitution reactions at the aromatic rings. rsc.orgnih.gov For example, by modeling the reaction of this compound with an oxidizing agent, the mechanism of P-oxidation could be explored. This would involve locating the transition state for the oxygen transfer step and calculating the activation energy. rsc.org Such studies can help in understanding the reactivity of this class of compounds and in designing new synthetic routes. rsc.org

Transition State Analysis for Dihydrophenazaphosphinine Reactions

Transition state (TS) theory provides a fundamental framework for understanding reaction rates, which are determined by the free-energy difference between the ground and transition states. elifesciences.org Computational chemistry, particularly methods like Density Functional Theory (DFT), has become an invaluable tool for locating and characterizing transition state structures, providing insights that are often difficult to obtain experimentally. e3s-conferences.orgims.ac.jp These calculations can elucidate reaction mechanisms, predict the feasibility of synthetic routes, and explain the selectivity of chemical transformations. e3s-conferences.orgsumitomo-chem.co.jp

For reactions involving this compound and its derivatives, transition state analysis helps in understanding their reactivity and the mechanisms of their formation and subsequent transformations. The unstable and transient nature of transition states makes their experimental characterization challenging, necessitating the use of computational methods. ims.ac.jp By modeling the reaction path from reactants to products, a transition state can be identified as the highest energy point along this path. ims.ac.jp

Computational studies have shown that the geometry of the transition state can significantly influence the reaction outcome. For instance, in cyclization reactions, the preference for a chair-like or boat-like transition state can determine the stereochemistry of the product. e3s-conferences.org The activation energy (ΔG‡), calculated from the energy difference between the reactants and the transition state, is a key parameter that governs the reaction rate. sumitomo-chem.co.jp A lower activation energy corresponds to a faster reaction.

Table 1: Hypothetical Transition State Analysis Data for a Reaction Involving a this compound Derivative

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Key Bond Distances in TS (Å) | Imaginary Frequency (cm⁻¹) |

| Pathway A | 25.3 | P-C: 2.15, C-N: 2.05 | -350 |

| Pathway B | 31.8 | P-C: 2.30, C-N: 2.20 | -410 |

This table presents hypothetical data for illustrative purposes.

Recent advancements in computational methods, such as the Nudged Elastic Band (NEB) method and its variations, have improved the efficiency and reliability of finding transition states. ims.ac.jp These methods optimize a path between the known reactant and product structures to locate the transition state. ims.ac.jp The application of these techniques to dihydrophenazaphosphinine chemistry can provide a deeper understanding of their reaction mechanisms, including cycloadditions, substitutions, and redox processes. The analysis of the electronic structure of the transition state can also reveal important details about charge distribution and bond formation/breaking processes.

Reaction Pathway Elucidation for Synthetic Transformations

Computational chemistry is instrumental in elucidating the detailed step-by-step mechanisms of synthetic transformations. sumitomo-chem.co.jpnih.gov For the synthesis of this compound and its derivatives, understanding the reaction pathways is crucial for optimizing reaction conditions and improving yields. Computational methods can map out the potential energy surface of a reaction, identifying intermediates, transition states, and the most favorable reaction pathways. diva-portal.org

The process of elucidating a reaction pathway often begins with identifying the starting materials and final products. Computational tools can then be used to propose and evaluate various possible routes connecting them. nih.govchemrxiv.org This can involve exploring different reagents, catalysts, and reaction conditions in silico to predict their effect on the reaction outcome. nih.gov For example, in a multi-step synthesis, each step can be modeled to calculate its activation energy and reaction energy, providing a comprehensive energy profile for the entire synthetic route. sumitomo-chem.co.jp

Table 2: Hypothetical Energy Profile for a Proposed Synthesis of a this compound

| Reaction Step | Reactants | Products | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Step 1 | Precursor A + Reagent B | Intermediate C | 15.2 | -5.8 |

| Step 2 | Intermediate C | Intermediate D | 22.1 | 2.3 |

| Step 3 | Intermediate D + Catalyst E | This compound | 18.5 | -12.4 |

This table presents hypothetical data for illustrative purposes.

By analyzing the computed reaction pathways, chemists can gain insights into potential side reactions and byproducts, allowing for the design of more selective and efficient synthetic protocols. The understanding of the underlying mechanisms can also inspire the development of novel synthetic methodologies for accessing new this compound derivatives with desired properties.

Prediction of Spectroscopic Signatures (e.g., vibrational, electronic transitions)

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. unibo.it For this compound systems, theoretical calculations can provide valuable information about their vibrational (Infrared and Raman) and electronic (UV-Vis) spectra. ias.ac.infaccts.de

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. faccts.demdpi.comrsc.org By computing the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. researchgate.netyoutube.com These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound or to understand the nature of the electronic transitions involved. mdpi.com

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the molecular vibrations of a compound. diva-portal.org Computational methods can calculate the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. ias.ac.infrontiersin.org By comparing the calculated spectrum with the experimental one, specific vibrational modes can be assigned to the observed peaks, providing detailed structural information. ias.ac.in

Table 3: Hypothetical Predicted Spectroscopic Data for a this compound Derivative

| Spectroscopic Technique | Predicted λmax / Wavenumber | Assignment |

| UV-Vis | 350 nm | π → π* transition |

| UV-Vis | 280 nm | n → π* transition |

| Infrared | 3050 cm⁻¹ | C-H stretching |

| Infrared | 1600 cm⁻¹ | C=C aromatic stretching |

| Infrared | 1250 cm⁻¹ | P-C stretching |

This table presents hypothetical data for illustrative purposes.

The accuracy of these predictions depends on the chosen computational method, basis set, and the inclusion of solvent effects. sumitomo-chem.co.jpfaccts.de Despite these considerations, computational spectroscopy is a valuable tool that complements experimental techniques in the study of this compound and its derivatives.

In Silico Design and Virtual Screening of Novel Dihydrophenazaphosphinine Derivatives

In silico design and virtual screening are powerful computational techniques used in drug discovery and materials science to identify new molecules with desired properties. nih.govunifap.bryoutube.com These methods allow for the rapid evaluation of large libraries of virtual compounds, significantly reducing the time and cost associated with experimental screening. mmsl.czchem-space.com For the this compound scaffold, these approaches can be used to design novel derivatives with enhanced electronic, optical, or biological activities.

Virtual screening can be broadly categorized into two main approaches: ligand-based and structure-based. mmsl.czchem-space.com Ligand-based virtual screening (LBVS) relies on the knowledge of known active compounds to identify new molecules with similar properties. mmsl.cz This can involve searching for compounds with similar 2D or 3D structures or using pharmacophore models that define the essential chemical features required for activity. plos.org

Structure-based virtual screening (SBVS), on the other hand, utilizes the three-dimensional structure of a biological target, such as an enzyme or receptor. chem-space.com Molecular docking, a key technique in SBVS, predicts the binding mode and affinity of a small molecule within the active site of the target protein. nih.gov This allows for the ranking of compounds based on their predicted binding strength, prioritizing the most promising candidates for experimental testing. nih.gov

Table 4: Hypothetical Virtual Screening Hit List for a Target Protein

| Compound ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) | Key Interactions |

| DHP-001 | -9.5 | 50 nM | Hydrogen bond with ARG123, π-π stacking with PHE256 |

| DHP-002 | -9.2 | 80 nM | Hydrogen bond with SER98, hydrophobic interactions |

| DHP-003 | -8.8 | 150 nM | π-π stacking with TYR210 |

This table presents hypothetical data for illustrative purposes.

The in silico design process often involves iterative cycles of designing new derivatives, predicting their properties using computational methods, and then synthesizing and testing the most promising candidates. youtube.com This feedback loop between computational modeling and experimental validation is a powerful strategy for accelerating the discovery of new functional molecules based on the this compound framework.

Molecular Dynamics Simulations of Dihydrophenazaphosphinine Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.netnih.gov By solving Newton's equations of motion for a system of particles, MD simulations can provide detailed insights into the dynamic behavior of molecules and their interactions with their environment. nih.govmdpi.com This technique is particularly useful for studying the conformational flexibility of molecules, their interactions with solvents, and the formation of molecular complexes. nih.govfrontiersin.org

For this compound systems, MD simulations can be employed to investigate a variety of phenomena. For instance, simulations can be used to explore the conformational landscape of the dihydrophenazaphosphinine ring system, identifying the most stable conformations and the energy barriers between them. This information is crucial for understanding how the shape of the molecule influences its properties and reactivity.

MD simulations are also widely used to study the interactions of small molecules with biological macromolecules, such as proteins and nucleic acids. nih.govmdpi.com By simulating a dihydrophenazaphosphinine derivative in the presence of a target protein, it is possible to observe the binding process, characterize the stability of the resulting complex, and identify the key intermolecular interactions that govern binding. frontiersin.orgmdpi.com This information can be invaluable for understanding the mechanism of action of bioactive compounds and for the rational design of more potent and selective inhibitors.

Table 5: Hypothetical Analysis of a 100 ns MD Simulation of a Dihydrophenazaphosphinine-Protein Complex

| Parameter | Average Value | Fluctuation (RMSF) | Observations |

| Protein RMSD (Å) | 1.5 | 0.8 | The protein backbone remains stable throughout the simulation. |

| Ligand RMSD (Å) | 0.8 | 0.5 | The ligand is stably bound in the active site. |

| Number of H-bonds | 2.3 | 0.7 | Persistent hydrogen bonds are formed with key residues. |

| Binding Free Energy (kcal/mol) | -8.7 | - | Favorable binding energy calculated from the simulation trajectory. |

This table presents hypothetical data for illustrative purposes.

Furthermore, MD simulations can be used to study the behavior of dihydrophenazaphosphinine derivatives in different solvent environments or at interfaces, such as lipid membranes. frontiersin.org These simulations can provide insights into the solubility, permeability, and distribution of these compounds, which are important properties for their application in various fields. The time scales of MD simulations are continuously increasing due to advances in computer hardware and simulation algorithms, allowing for the study of more complex and biologically relevant processes. nih.gov

Advanced Applications and Functional Materials Derived from 5,10 Dihydrophenazaphosphinine

Role in Advanced Materials Science

Development of Sensor Technologies

The development of advanced sensor technologies is crucial for a wide range of fields, including environmental monitoring, industrial process control, and biomedical diagnostics. rsc.org The 5,10-dihydrophenazaphosphinine framework is a promising platform for creating novel chemical sensors due to its inherent electronic properties and the ability to functionalize both the nitrogen and phosphorus atoms. This allows for the targeted design of molecules that can selectively interact with specific analytes.

Derivatives of the phenazine (B1670421) core, structurally related to this compound, have been investigated as selective cytotoxins, indicating the potential for these compounds to interact specifically with biological targets. nih.gov This specificity is a key requirement for the development of highly sensitive and selective sensors. The general principle involves designing a host molecule that undergoes a detectable change, such as in its fluorescence or electrochemical properties, upon binding a guest analyte. Macrocyclic hosts like cyclodextrins, for example, have been extensively functionalized to act as chemical sensors. mdpi.com By analogy, the this compound scaffold can be modified with specific recognition units to create sensors for ions, small molecules, or biological macromolecules.

The phosphorus atom in the this compound ring offers a unique site for modification. Its trivalent or pentavalent state can be exploited to create binding pockets for metal ions or other electrophilic species. Furthermore, the nitrogen atoms in the phenazine-like structure can act as hydrogen bond donors or acceptors, contributing to the selective binding of analytes. The integration of this heterocyclic unit into polymeric or supramolecular structures could lead to multi-responsive sensors capable of detecting several analytes simultaneously.

| Sensor Design Strategy | Target Analyte Type | Detection Principle | Potential Advantage of Dihydrophenazaphosphinine |

| Functionalization of P-center | Metal Ions, Lewis Acids | Change in redox potential or fluorescence | Tunable electronic properties at the phosphorus atom |

| Modification of N-H sites | Anions, H-bond donors | Perturbation of photophysical properties | Redox-active core sensitive to electronic changes |

| Incorporation into polymers | Volatile Organic Compounds | Swelling or conductivity changes | Enhanced sensitivity through cooperative effects |

Design of Porous Materials and Frameworks

Porous materials such as metal-organic frameworks (MOFs) and porous organic polymers (POPs) have garnered significant attention for their applications in gas storage, separation, and catalysis. researchgate.netrsc.org These materials are characterized by high surface areas and well-defined pore structures. researchgate.net The rigid and planar structure of the this compound unit makes it an excellent candidate for inclusion as a building block in such frameworks.

POPs are typically synthesized through the polymerization of rigid organic monomers, and the properties of the resulting material are directly related to the chemistry of the building blocks used. rsc.orgnih.gov The functionalization of this compound at various positions allows for its incorporation into extended porous networks through covalent bonds. mdpi.com For instance, by introducing polymerizable groups onto the phenazaphosphinine core, it can be used to construct POPs with tailored pore sizes and chemical functionalities. The nitrogen and phosphorus heteroatoms within the framework can act as active sites for catalysis or as selective binding sites for gas molecules. frontiersin.org

Covalent organic frameworks (COFs), a subclass of POPs with crystalline structures, offer even greater control over pore size and functionality. mdpi.comfrontiersin.org The defined geometry of this compound could facilitate the formation of highly ordered, crystalline COFs. These materials could exhibit exceptional stability and performance in applications such as carbon dioxide capture and conversion, leveraging the unique electronic environment provided by the heteroatoms. mdpi.com

| Framework Type | Linkage Strategy | Potential Application | Key Feature from Dihydrophenazaphosphinine |

| Porous Organic Polymer (POP) | Polymerization of functionalized monomers | Gas separation, Heterogeneous catalysis | Rigid, planar core; functionalizable sites |

| Metal-Organic Framework (MOF) | Coordination to metal nodes | Gas storage, Drug delivery | N and P atoms as coordination sites |

| Covalent Organic Framework (COF) | Covalent bond formation (e.g., boronate ester, imine) | Photocatalysis, Energy storage | Defined geometry for crystalline structures |

Self-Assembly and Supramolecular Architectures with Dihydrophenazaphosphinine Units

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, provides a powerful bottom-up approach to constructing complex and functional nanostructures. nih.govnankai.edu.cn The this compound scaffold possesses several features that make it an attractive component for self-assembling systems. The planar aromatic core is prone to π-π stacking interactions, a common driving force for the formation of ordered assemblies. nankai.edu.cn

Furthermore, the nitrogen atoms can participate in hydrogen bonding, which is another key interaction for directing self-assembly. nso-journal.org By strategically placing functional groups on the dihydrophenazaphosphinine ring, it is possible to program the molecule to form specific supramolecular architectures, such as nanofibers, vesicles, or gels. These structures can have applications in areas like drug delivery, tissue engineering, and molecular electronics.

The self-assembly process can also be triggered or controlled by external stimuli, such as light or the introduction of a guest molecule. nih.gov For instance, a dihydrophenazaphosphinine derivative could be designed to be soluble as a monomer but to aggregate into a nanostructure upon binding to a specific ion. This responsive behavior is highly desirable for the creation of "smart" materials. The combination of π-stacking, hydrogen bonding, and the potential for host-guest interactions makes this compound a versatile tool for the construction of novel supramolecular systems.

Photophysical Applications (e.g., fluorophores, photosensitizers)

The extended π-conjugated system of the this compound core suggests that these compounds are likely to possess interesting photophysical properties. Many polycyclic aromatic hydrocarbons and heterocyclic compounds are known to be fluorescent, and by modifying the substituents on the dihydrophenazaphosphinine ring, it should be possible to tune the emission color and quantum yield. This opens up possibilities for their use as fluorophores in bioimaging and as active components in organic light-emitting diodes (OLEDs).

Of particular interest is the potential for this compound derivatives to act as photosensitizers. thno.org A photosensitizer is a molecule that, upon absorption of light, can generate reactive oxygen species (ROS), such as singlet oxygen. nih.gov This property is the basis of photodynamic therapy (PDT), a minimally invasive treatment for cancer and other diseases. thno.orgnih.gov The efficiency of ROS generation is related to the ability of the photosensitizer to undergo intersystem crossing from an excited singlet state to a longer-lived triplet state. The presence of the heavy phosphorus atom in the this compound ring could enhance this process through the heavy-atom effect, potentially leading to highly efficient photosensitizers.

Porphyrin-based photosensitizers are widely used, but there is a continuous search for new agents with improved properties, such as better tissue penetration and lower dark toxicity. nih.govimrpress.com The unique electronic structure of this compound and the ability to tailor its properties through chemical synthesis make it a compelling candidate for the development of next-generation photosensitizers for PDT and other light-driven applications. nih.govrsc.org

| Photophysical Application | Desired Property | Role of Dihydrophenazaphosphinine Structure |

| Fluorophore | High fluorescence quantum yield, tunable emission | Extended π-system, functionalization to tune energy levels |

| OLED Emitter | Efficient electroluminescence, color purity | Rigid core to reduce non-radiative decay |

| Photosensitizer (PDT) | High singlet oxygen quantum yield, strong absorption in the therapeutic window | Heavy-atom effect from phosphorus, tunable absorption via substitution |

Conclusion and Future Directions in 5,10 Dihydrophenazaphosphinine Research

Current Challenges and Limitations in Dihydrophenazaphosphinine Chemistry

Specific challenges related to the synthesis, stability, and functionalization of the 5,10-Dihydrophenazaphosphinine core are not extensively reported. General challenges in heterocyclic chemistry involving phosphorus, such as sensitivity to air and moisture and the need for specialized synthetic routes, can be inferred but are not specific to this compound in the literature.

Emerging Research Avenues and Untapped Potential

While related nitrogen and sulfur-containing heterocyclic compounds have shown promise in fields like optoelectronics and catalysis, dedicated research exploring the potential of this compound in these or other areas is not currently available. The unique properties endowed by the phosphorus atom, such as its different atomic size, polarizability, and coordination chemistry compared to nitrogen, suggest potential for novel applications, but these remain largely theoretical and unexplored in the scientific literature.

Interdisciplinary Research Opportunities and Collaborations

The potential for interdisciplinary research exists at the intersection of synthetic chemistry, materials science, and computational chemistry. Theoretical studies could predict the electronic and optical properties of this compound derivatives, guiding experimental work in materials science. However, there is no evidence of established collaborations or significant interdisciplinary research focusing specifically on this compound at this time.

Due to the lack of specific data, no tables or detailed research findings can be generated for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.